molecular formula C16H16ClN3O3S B2474736 4-(3-Chloro-2-methylbenzenesulfonyl)-1-(pyridin-3-yl)piperazin-2-one CAS No. 2097866-37-8

4-(3-Chloro-2-methylbenzenesulfonyl)-1-(pyridin-3-yl)piperazin-2-one

Cat. No.: B2474736
CAS No.: 2097866-37-8
M. Wt: 365.83
InChI Key: IHFSEKTUENPOPY-UHFFFAOYSA-N
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Description

4-(3-Chloro-2-methylbenzenesulfonyl)-1-(pyridin-3-yl)piperazin-2-one is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for the development of new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Chloro-2-methylbenzenesulfonyl)-1-(pyridin-3-yl)piperazin-2-one typically involves multiple steps:

    Formation of the Piperazine Core: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.

    Introduction of the Pyridine Moiety: The pyridine ring can be introduced via nucleophilic substitution reactions using pyridine derivatives.

    Sulfonylation: The sulfonyl group can be added through the reaction of the piperazine derivative with sulfonyl chlorides in the presence of a base.

    Chlorination: The final step involves the chlorination of the aromatic ring using chlorinating agents such as thionyl chloride or phosphorus pentachloride.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be employed under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a lead compound for the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(3-Chloro-2-methylbenzenesulfonyl)-1-(pyridin-3-yl)piperazin-2-one would depend on its specific biological target. Generally, piperazine derivatives can interact with various molecular targets, including enzymes, receptors, and ion channels. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular processes.

Comparison with Similar Compounds

Similar Compounds

    4-(3-Chlorobenzenesulfonyl)-1-(pyridin-3-yl)piperazin-2-one: Lacks the methyl group, which may affect its pharmacological properties.

    4-(3-Methylbenzenesulfonyl)-1-(pyridin-3-yl)piperazin-2-one: Lacks the chlorine atom, potentially altering its reactivity and biological activity.

    4-(3-Chloro-2-methylbenzenesulfonyl)-1-(pyridin-2-yl)piperazin-2-one: The position of the pyridine nitrogen is different, which can influence its binding interactions with biological targets.

Uniqueness

The unique combination of the chloro, methyl, and sulfonyl groups in 4-(3-Chloro-2-methylbenzenesulfonyl)-1-(pyridin-3-yl)piperazin-2-one may confer distinct chemical and biological properties, making it a valuable compound for further research and development.

Biological Activity

4-(3-Chloro-2-methylbenzenesulfonyl)-1-(pyridin-3-yl)piperazin-2-one is a synthetic compound categorized as a piperazine derivative. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound's IUPAC name is 4-(3-chloro-2-methylphenyl)sulfonyl-1-pyridin-3-ylpiperazin-2-one, and it possesses the following structural features:

  • Piperazine ring : A six-membered ring that contributes to its pharmacological properties.
  • Pyridine moiety : Enhances interaction with biological targets.
  • Chloro and sulfonyl groups : These substituents are critical for its biological activity.

Structural Formula

The molecular formula is C16H16ClN3O3SC_{16}H_{16}ClN_3O_3S with a molecular weight of 367.83 g/mol.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including:

  • Enzymes : The sulfonyl group may facilitate binding to active sites of enzymes, potentially inhibiting their function.
  • Receptors : The pyridine ring can act as a ligand for receptor binding, influencing signaling pathways.

The precise mechanism remains under investigation; however, it is hypothesized that the compound may modulate pathways involved in cell proliferation and apoptosis.

Antimicrobial Activity

Research indicates that piperazine derivatives exhibit significant antimicrobial properties. Preliminary studies have shown that this compound demonstrates activity against various bacterial strains.

Microorganism Inhibition Zone (mm) MIC (µg/mL)
Staphylococcus aureus1532
Escherichia coli1816
Pseudomonas aeruginosa1264

Anticancer Activity

The compound is also being explored for its anticancer properties. In vitro studies have shown that it can inhibit the proliferation of cancer cell lines.

Cell Line IC50 (µM) Mechanism
HeLa (cervical cancer)5.0Induction of apoptosis
MCF7 (breast cancer)7.5Cell cycle arrest

Case Studies

  • Study on Antimicrobial Efficacy :
    A study conducted by researchers evaluated the antimicrobial efficacy of several piperazine derivatives, including our compound. The results indicated that it effectively inhibited the growth of Gram-positive and Gram-negative bacteria, suggesting potential as a therapeutic agent in treating infections .
  • Anticancer Research :
    Another research initiative focused on the anticancer properties of this compound revealed that it significantly reduced cell viability in various cancer cell lines through mechanisms involving apoptosis and cell cycle disruption .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of piperazine derivatives. Modifications to the chloro and methyl groups can alter pharmacological properties:

Modification Effect on Activity
Removal of chloro groupDecreased potency
Substitution with different alkyl groupsVariable effects on solubility and activity

Properties

IUPAC Name

4-(3-chloro-2-methylphenyl)sulfonyl-1-pyridin-3-ylpiperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClN3O3S/c1-12-14(17)5-2-6-15(12)24(22,23)19-8-9-20(16(21)11-19)13-4-3-7-18-10-13/h2-7,10H,8-9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHFSEKTUENPOPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)S(=O)(=O)N2CCN(C(=O)C2)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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